molecular formula C17H19N3O2 B4728982 4-PENTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

4-PENTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B4728982
M. Wt: 297.35 g/mol
InChI Key: IGCBCPHGLVHXKC-UHFFFAOYSA-N
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Description

4-Pentanamido-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pentanamido group attached to a benzamide structure, which is further substituted with a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentanamido-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Pentanamido-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentanamido-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentanamido-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentanamido-N-(pyridin-3-yl)benzamide is unique due to the presence of the pentanamido group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

4-(pentanoylamino)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-3-6-16(21)19-14-9-7-13(8-10-14)17(22)20-15-5-4-11-18-12-15/h4-5,7-12H,2-3,6H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBCPHGLVHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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